(1S,2S)-2-amino-1-methyl-cyclopentanol
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Overview
Description
(1S,2S)-2-amino-1-methyl-cyclopentanol is a chiral compound with a cyclopentane ring structure. It features an amino group and a methyl group attached to the cyclopentane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-amino-1-methyl-cyclopentanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst to ensure the desired stereochemistry. For example, the reduction of 2-amino-1-methyl-cyclopentanone using a chiral borane complex can yield this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced chiral catalysts and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-amino-1-methyl-cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclopentanol derivatives, ketones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1S,2S)-2-amino-1-methyl-cyclopentanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism by which (1S,2S)-2-amino-1-methyl-cyclopentanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound can act as a chiral ligand, binding to metal ions and affecting their catalytic properties .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-amino-1-methyl-cyclopentanol: This enantiomer has similar chemical properties but different biological activities due to its opposite stereochemistry.
2-amino-1-methyl-cyclohexanol: A similar compound with a six-membered ring, exhibiting different steric and electronic properties.
2-amino-1-methyl-cyclopropanol: A smaller ring structure, leading to different reactivity and stability.
Uniqueness
(1S,2S)-2-amino-1-methyl-cyclopentanol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
(1S,2S)-2-amino-1-methylcyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBCPZUWBKCECT-WDSKDSINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@@H]1N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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